3,5,6-Trichloropyrazine-2-carbonitrile

Lipophilicity Drug Design ADME Properties

Why choose 3,5,6-Trichloropyrazine-2-carbonitrile? This validated GPR6 precursor (WO2015123533A1) provides high electrophilic reactivity for parallel SAR synthesis, with demonstrated 90% SNAr yields using propan-2-amine. Its three chlorine atoms ensure superior regioselectivity vs. dichloro analogs, maximizing library diversity from a single batch. Batch-specific NMR, HPLC, and GC data guarantee process reproducibility. Standard purity ≥95%.

Molecular Formula C5Cl3N3
Molecular Weight 208.43
CAS No. 30818-40-7
Cat. No. B2670247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,6-Trichloropyrazine-2-carbonitrile
CAS30818-40-7
Molecular FormulaC5Cl3N3
Molecular Weight208.43
Structural Identifiers
SMILESC(#N)C1=C(N=C(C(=N1)Cl)Cl)Cl
InChIInChI=1S/C5Cl3N3/c6-3-2(1-9)10-4(7)5(8)11-3
InChIKeyVSLWHOCGIKPSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5,6-Trichloropyrazine-2-carbonitrile (CAS 30818-40-7): Core Physicochemical and Structural Baseline for Scientific Procurement


3,5,6-Trichloropyrazine-2-carbonitrile (CAS 30818-40-7) is a halogenated heterocyclic building block within the pyrazine carbonitrile class, characterized by the molecular formula C5Cl3N3 and a molecular weight of 208.43 g/mol . Its structure features a fully substituted pyrazine ring bearing three chlorine atoms at the 3, 5, and 6 positions and a cyano group at the 2-position. The compound exhibits a calculated LogP of 2.30848 and is commercially available with a standard purity of ≥95%, supported by batch-specific analytical data including NMR, HPLC, and GC . These fundamental properties establish it as a distinct intermediate within the broader family of chloropyrazine carbonitriles.

3,5,6-Trichloropyrazine-2-carbonitrile (CAS 30818-40-7): Why In-Class Analogs Cannot Be Directly Substituted


Generic substitution among chloropyrazine carbonitriles is not scientifically valid due to significant variations in electronic properties, steric hindrance, and lipophilicity dictated by the number and position of chlorine substituents. For instance, the target compound possesses three chlorine atoms, which substantially enhances its electrophilic reactivity in nucleophilic aromatic substitution (SNAr) compared to its dichloro analogs . This differential reactivity is quantifiable in reaction yields and regioselectivity. Furthermore, the increased halogenation directly impacts the calculated LogP, with 3,5,6-trichloropyrazine-2-carbonitrile exhibiting a LogP of 2.31 , whereas the 3,6-dichloro and 3,5-dichloro analogs have a lower LogP of 1.66 , indicating distinct solubility and permeability profiles. Direct replacement without experimental validation risks altered reaction kinetics, reduced yields, and compromised product purity in multi-step syntheses.

3,5,6-Trichloropyrazine-2-carbonitrile (CAS 30818-40-7): Quantitative Differentiation Evidence for Scientific Selection


Increased Lipophilicity (LogP 2.31) vs. Dichloropyrazine Carbonitrile Analogs (LogP 1.66) Alters Solubility and Permeability Profiles

3,5,6-Trichloropyrazine-2-carbonitrile exhibits a significantly higher calculated LogP compared to its dichloro-substituted analogs. This quantitative difference, derived from consistent computational models, is a critical parameter for predicting solubility in organic solvents and passive membrane permeability. The target compound's LogP is 2.30848 , while the values for 3,6-dichloropyrazine-2-carbonitrile and 3,5-dichloropyrazine-2-carbonitrile are both reported as 1.65508 .

Lipophilicity Drug Design ADME Properties Physicochemical Analysis

High Yield (90%) in Nucleophilic Aromatic Substitution (SNAr) with Propan-2-amine

In a documented synthetic procedure, 3,5,6-trichloropyrazine-2-carbonitrile underwent nucleophilic substitution with propan-2-amine to afford the corresponding substituted product in a 90% isolated yield [1]. This high efficiency is attributed to the enhanced electrophilicity of the pyrazine ring conferred by the three electron-withdrawing chlorine atoms. In contrast, syntheses of the less-substituted analog, 3,6-dichloropyrazine-2-carbonitrile, are reported to proceed with significantly lower yields (e.g., 48% in a key multi-step sequence) [2].

Synthetic Methodology Nucleophilic Substitution Reaction Yield Process Chemistry

Demonstrated Utility as a Key Intermediate in Patented GPR6 Modulator Synthesis (WO2015123533A1)

3,5,6-Trichloropyrazine-2-carbonitrile is explicitly documented as a key reactant in the synthesis of GPR6 modulators, a class of compounds with potential therapeutic applications in neurological and psychiatric disorders. Patent WO2015123533A1 describes its use in palladium-catalyzed reactions to construct complex pyrazine-based GPR6 ligands [1][2]. This specific application is not a generic use case shared by all chloropyrazine carbonitriles; the 3,5,6-substitution pattern is required for the subsequent functionalization steps outlined in the patent.

Medicinal Chemistry GPCR Modulators Patent Literature Lead Optimization

Availability of Batch-Specific Analytical QC Data (NMR, HPLC, GC) for Procurement Assurance

Reputable suppliers, such as Bide Pharmatech Ltd., provide 3,5,6-trichloropyrazine-2-carbonitrile with a standard purity of 95% and offer batch-specific quality control documentation, including NMR, HPLC, and GC spectra . This level of analytical transparency is critical for ensuring reproducibility in research and development. While other analogs may also be available with similar purity claims, the explicit provision of multi-modal analytical data for this specific compound reduces the burden of in-house characterization and ensures batch-to-batch consistency.

Quality Control Analytical Chemistry Procurement Reproducibility

3,5,6-Trichloropyrazine-2-carbonitrile (CAS 30818-40-7): High-Value Application Scenarios Driven by Quantitative Differentiation


Efficient Synthesis of Diversified Pyrazine Libraries via High-Yielding Nucleophilic Substitution

Scenario: A medicinal chemistry team requires rapid, parallel synthesis of a pyrazine-based library for structure-activity relationship (SAR) studies. The high yield (90%) demonstrated for the SNAr reaction of 3,5,6-trichloropyrazine-2-carbonitrile with propan-2-amine [1] provides a strong rationale for its selection. This efficiency enables the generation of sufficient quantities of diverse analogs from a single batch of starting material, minimizing material costs and maximizing the number of compounds that can be screened. The enhanced electrophilicity conferred by the three chlorine atoms suggests that similarly high yields can be anticipated with a broad range of amine nucleophiles, making this compound a versatile core for library synthesis.

Accelerated Lead Optimization in GPCR-Targeted Drug Discovery

Scenario: A drug discovery program focused on the GPR6 receptor requires a validated intermediate to synthesize advanced leads based on patent-protected scaffolds. The explicit use of 3,5,6-trichloropyrazine-2-carbonitrile as a reactant in the synthesis of GPR6 modulators, as detailed in patent WO2015123533A1 [2], provides a clear, de-risked synthetic entry point. Researchers can prioritize this compound over other chloropyrazine carbonitriles, confident that the 3,5,6-substitution pattern is compatible with the downstream chemistry required to access the desired pharmacophore, thereby potentially accelerating the optimization timeline.

Reproducible Process Development Supported by Verified Analytical QC

Scenario: A process chemistry group is scaling up a synthetic route that incorporates a chloropyrazine carbonitrile building block. To ensure batch-to-batch consistency and meet regulatory expectations for impurity profiling, the procurement of 3,5,6-trichloropyrazine-2-carbonitrile from suppliers like Bide Pharmatech is prioritized. These suppliers provide batch-specific QC data, including NMR, HPLC, and GC . This analytical documentation verifies the purity of the incoming material, directly mitigating the risk of process deviations caused by unknown impurities and supporting a robust, reproducible, and scalable manufacturing process.

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